

Unveiling the Biological Activity of 20-O-Demethyl-AP3: A Technical Overview

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Compound of Interest		
Compound Name:	20-O-Demethyl-AP3	
Cat. No.:	B1580508	Get Quote

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Introduction

20-O-Demethyl-AP3 is a metabolite of Ansamitocin P-3, a potent microtubule-inhibiting agent with significant antitumor activity. While direct and extensive research on **20-O-Demethyl-AP3** is limited, its biological activity is inferred to be comparable to its parent compound due to structural similarities. This guide provides a comprehensive overview of the biological activity of Ansamitocin P-3 as a proxy for **20-O-Demethyl-AP3**, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Core Mechanism of Action: Microtubule Destabilization

Ansamitocin P-3, and by extension **20-O-Demethyl-AP3**, exerts its cytotoxic effects by disrupting microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, these compounds prevent the formation of the mitotic spindle, a requisite structure for chromosome segregation during mitosis. This interference leads to a cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death (apoptosis).

Quantitative Biological Activity of Ansamitocin P-3



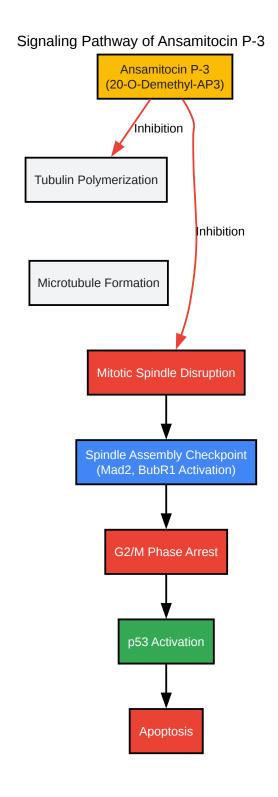
The cytotoxic and antiproliferative activities of Ansamitocin P-3 have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.

Cell Line	Cancer Type	IC50 (pM)	Reference
MCF-7	Breast Adenocarcinoma	20 ± 3	[1]
HeLa	Cervical Carcinoma	50 ± 0.6	[1]
EMT-6/AR1	Mouse Mammary Tumor	140 ± 17	[1]
MDA-MB-231	Breast Adenocarcinoma	150 ± 1.1	[1]
A-549	Lung Carcinoma	400	[2]
HT-29	Colorectal Adenocarcinoma	400	[2]
HCT-116	Colorectal Carcinoma	81	[2]
U937	Histiocytic Lymphoma	180	

Signaling Pathway of Ansamitocin P-3 Induced Apoptosis

The inhibition of microtubule polymerization by Ansamitocin P-3 initiates a signaling cascade that culminates in apoptosis. The disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome attachment to the microtubules. Key proteins in this checkpoint, such as Mad2 and BubR1, are activated, leading to a mitotic block. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, often mediated by the tumor suppressor protein p53.





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Ansamitocin P-3 Induced Apoptosis Pathway



Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are the protocols for assays commonly used to evaluate the biological activity of microtubule-targeting agents.

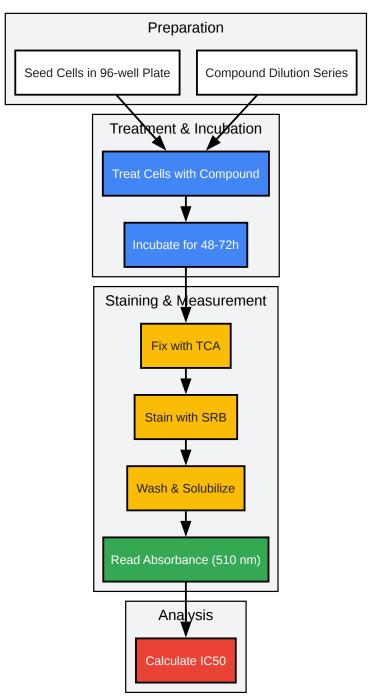
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This assay is used to determine the antiproliferative activity of a compound.

- Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Ansamitocin P-3) and a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
- Cell Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
- Staining: Wash the plates with water and stain with Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
- Washing: Remove the unbound dye by washing with 1% acetic acid.
- Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
- Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
- Data Analysis: Calculate the IC50 value by plotting the percentage of cell growth inhibition against the compound concentration.



Experimental Workflow for SRB Assay



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References

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